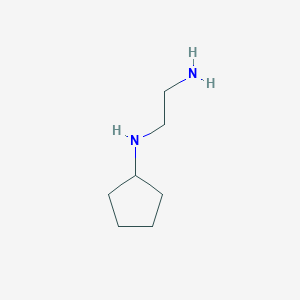

N1-Cyclopentylethane-1,2-diamine

Description

Contextualization of Diamines in Organic and Inorganic Chemistry

Diamines are organic compounds containing two amino groups. They are fundamental building blocks in chemical synthesis and play crucial roles in a wide array of applications. bohrium.comwikipedia.org In organic chemistry, diamines are extensively used as monomers for the preparation of polymers such as polyamides, polyimides, and polyureas. wikipedia.org They also serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. bohrium.comatamanchemicals.com The presence of two nucleophilic nitrogen atoms allows diamines to readily participate in a variety of chemical reactions, including the formation of heterocycles. atamanchemicals.comwikipedia.org

In inorganic chemistry, diamines, particularly 1,2-diamines, are widely employed as chelating ligands in coordination chemistry. wikipedia.orgncert.nic.in A ligand that can bind to a metal ion through two donor atoms is known as a bidentate ligand. ncert.nic.inlumenlearning.com This chelation often results in the formation of stable metal complexes with distinct geometries and electronic properties. lumenlearning.com These coordination compounds are integral to fields such as catalysis, materials science, and bioinorganic chemistry. bohrium.comnih.gov The ability of protonated diamines to act as templates has also been explored in the synthesis of layered and microporous materials. nih.govresearchgate.net

Significance of N1-Cyclopentylethane-1,2-diamine as a Model System and Building Block

This compound serves as a significant model system and a versatile building block in chemical synthesis. smolecule.com Its structure, which combines a flexible ethylenediamine (B42938) backbone with a rigid cyclopentyl substituent, provides a unique scaffold for creating more complex molecules. This combination of features makes it a useful component in the construction of ligands for asymmetric catalysis, where the steric bulk of the cyclopentyl group can influence the stereochemical outcome of a reaction.

As a building block, this compound is utilized in the synthesis of various organic compounds. smolecule.com For instance, it can be a precursor for creating larger, more elaborate molecules with potential applications in medicinal chemistry and materials science. Research has shown its use in the synthesis of substituted ethylene (B1197577) diamine compounds with potential anti-tubercular activity. google.com The presence of two reactive amine groups allows for sequential or simultaneous reactions, providing a pathway to a diverse range of derivatives. smolecule.com

A documented synthesis of this compound involves the reaction of cyclopentanone (B42830) with ethylenediamine in the presence of a reducing agent, sodium cyanoborohydride. chemicalbook.com The reaction is carried out in methanol (B129727) with acetic acid and molecular sieves. chemicalbook.com This method provides a direct route to the target molecule, albeit with a reported yield of 35%. chemicalbook.com

Table 1: Synthesis of this compound

| Reactants | Reagents | Solvent | Conditions | Yield |

| Cyclopentanone, Ethylenediamine | Sodium cyanoborohydride, Acetic acid, 4Å molecular sieves | Methanol | 48 hours, room temperature | 35% |

Data sourced from ChemicalBook. chemicalbook.com

Historical Perspective of Ethane-1,2-diamine Derivatives in Chemical Science

The study of ethane-1,2-diamine, also known as ethylenediamine, and its derivatives has a rich history that is deeply intertwined with the development of coordination chemistry and polymer science. Ethane-1,2-diamine itself is a widely used building block in chemical synthesis, with large-scale industrial production. atamanchemicals.comwikipedia.org

Historically, the ability of ethane-1,2-diamine to act as a bidentate ligand was a key factor in understanding the nature of coordination compounds. mdpi.com The work of early coordination chemists, though they may not have used the term "chelate," laid the groundwork for our modern understanding of how these ligands bind to metal ions. mdpi.com The term "chelate" was first introduced in 1920 to describe a ligand that binds to a metal ion through two different atoms. mdpi.com Ethane-1,2-diamine derivatives quickly became classic examples of such ligands, forming stable complexes with a variety of metal ions. ncert.nic.in

The development of antihistamines also has roots in ethane-1,2-diamine derivatives. The first generation of these drugs, discovered in the 1930s, included compounds derived from this diamine scaffold. atamanchemicals.comatamankimya.com Furthermore, the bifunctional nature of ethane-1,2-diamine made it a crucial monomer for the burgeoning polymer industry, leading to the production of various polymers, including polyamides and polyurethane fibers. atamanchemicals.comwikipedia.org The historical significance of ethane-1,2-diamine and its derivatives underscores their fundamental importance in the advancement of chemical science.

Properties

IUPAC Name |

N'-cyclopentylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGOLOVCXMHOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1 Cyclopentylethane 1,2 Diamine and Its Derivatives

Established Synthetic Pathways for N1-Cyclopentylethane-1,2-diamine

Reductive Amination Routes (e.g., using cyclopentanone (B42830) and ethylenediamine)

The most direct and commonly employed method for the synthesis of this compound is the reductive amination of cyclopentanone with ethylenediamine (B42938). chemicalbook.com This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired diamine.

A typical procedure involves reacting cyclopentanone and an excess of ethylenediamine in the presence of a reducing agent and an acid catalyst. chemicalbook.com Sodium cyanoborohydride (NaBH3CN) is a frequently used reducing agent due to its selectivity for imines over ketones, which helps to minimize the formation of by-products such as cyclopentanol. masterorganicchemistry.com The reaction is often carried out in a protic solvent like methanol (B129727), and acetic acid is added to facilitate imine formation. chemicalbook.com The use of molecular sieves can help to drive the initial condensation by removing the water formed. chemicalbook.com

Interactive Table: Reaction Conditions for Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Catalyst/Additive | Reaction Time | Yield | Reference |

| Cyclopentanone | Ethylenediamine | Sodium cyanoborohydride | Methanol | Acetic acid, 4Å molecular sieves | 48 h | 35% | chemicalbook.com |

| Cyclopentanone | Ethylenediamine | Hydrogen/Raney Ni | Methanol | - | - | - | researchgate.net |

| Ketones | Amines | Sodium triacetoxyborohydride (B8407120) | Dichloroethane | Acetic acid | 0.5-75 h | - | google.com |

| Aldehydes/Ketones | Amines | Decaborane | Methanol | - | 0.5-12 h | - | google.com |

The reaction mechanism is believed to proceed through the formation of N-cyclopentyliminocyclopentane as a key intermediate, which then undergoes further reaction and reduction to yield the final product. researchgate.net While effective, this method can sometimes lead to the formation of side products, including the di-substituted N,N'-dicyclopentylethylenediamine. The use of a large excess of ethylenediamine helps to favor the formation of the desired mono-substituted product.

Alternative Synthetic Approaches

While reductive amination is the most established route, other methods for the synthesis of cycloalkylamines and their derivatives have been explored. For instance, a method for producing cycloalkylamines involves the reaction of a cyclic ketone with an amine derivative and formic acid in the presence of copper nanoparticles as a catalyst. google.com This approach offers the potential for milder reaction conditions and high yields. google.com

Another alternative involves the use of different reducing agents in the reductive amination process. Sodium triacetoxyborohydride has been used as a substitute for sodium cyanoborohydride, which can be advantageous in avoiding the use of cyanide-based reagents. google.com Decaborane in methanol has also been reported as a reducing system for the reductive amination of carbonyls with amines. google.com

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral 1,2-diamines is of great interest due to their widespread use as chiral ligands and auxiliaries in asymmetric catalysis.

Enantioselective Synthesis Strategies

The enantioselective synthesis of chiral 1,2-diamines can be achieved through various catalytic asymmetric reactions. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

One notable approach is the copper-catalyzed hydroamination of γ-substituted allylic pivalamides. thieme-connect.de This method allows for the highly regio- and enantioselective synthesis of 1,2-diamine derivatives. The N-pivaloyl group on the substrate is crucial for both facilitating the hydrocupration step and preventing an unproductive β-elimination from the alkylcopper intermediate. thieme-connect.de

Rhodium-catalyzed dynamic kinetic asymmetric transformations (DYKAT) of racemic allylic trichloroacetimidates represent another powerful strategy. researchgate.net This method allows for the amination of racemic secondary and tertiary allylic trichloroacetimidates that have β-nitrogen substituents, leading to the formation of branched allylic 1,2-diamines with high enantioselectivity. researchgate.net

Interactive Table: Enantioselective Synthesis of Chiral 1,2-Diamine Analogues

| Reaction Type | Catalyst/Ligand System | Substrate Type | Key Features |

| Copper-Catalyzed Hydroamination | Copper catalyst | γ-Substituted allylic pivalamides | High regio- and enantioselectivity; broad functional group tolerance. thieme-connect.de |

| Rhodium-Catalyzed DYKAT | Chiral diene-ligated rhodium catalyst | Racemic allylic trichloroacetimidates | Synthesis of 1,2-diamines with tertiary and quaternary centers. researchgate.net |

| Asymmetric 1,2-cyanation | Titanium-tripeptide Schiff base complexes | Protected imines | Formation of α-amino acid precursors. acs.org |

| Enantioselective allylation | Palladium/ammonium (B1175870) phosphine (B1218219)/chiral phosphoric acid | α-Nitrocarboxylates with allylic carbonates | Involves multiple chiral phosphate (B84403) molecules in the transition state. acs.org |

Diastereoselective Synthesis Considerations

Diastereoselective synthesis aims to control the formation of a specific diastereomer of a molecule with multiple stereocenters. For this compound analogues, this is relevant when introducing additional stereocenters to the molecule.

A rhodium-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines provides an efficient route to vicinal diamine derivatives with two tertiary stereocenters, exhibiting high to excellent diastereoselectivity. chemicalbridge.co.uk The resulting products can be readily converted to the free diamines. chemicalbridge.co.uk

Another approach involves the stereoselective synthesis of trans-1,2-disubstituted alkenes through the condensation of aldehydes with metallated 1-phenyl-1H-tetrazol-5-yl sulfones. This method, which is a modification of the Julia olefination, can be a key step in a multi-step synthesis of specific diastereomers of diamine derivatives. organic-chemistry.org

Derivatization and Functionalization Strategies of this compound

The derivatization and functionalization of this compound are crucial for tailoring its properties for specific applications, such as in the development of organocatalysts and therapeutic agents. The presence of two amine groups with different reactivities (one primary and one secondary) allows for selective modifications.

Functionalization can be achieved through various reactions targeting the amine groups. For example, the primary amine can be selectively acylated, sulfonated, or undergo reductive alkylation. mdpi.com These modifications can introduce a wide range of functional groups, altering the steric and electronic properties of the molecule. For instance, the synthesis of bifunctional, noncovalent organocatalysts has been achieved by starting with a chiral diamine scaffold and subsequently derivatizing the primary aromatic amino group through acylation, sulfonation, reductive alkylation, and arylation. mdpi.com

In the context of medicinal chemistry, derivatives of 1,2-diamines have been synthesized and evaluated for their antituberculosis activity. nih.gov Guided by the metabolism of known antitubercular agents, new derivatives can be designed and synthesized to improve their pharmacological profiles. nih.gov The synthesis of indole-based derivatives containing diamines has also been explored for their potential in organocatalysis. mdpi.com

Interactive Table: Examples of Derivatization and Functionalization

| Starting Material | Reagent/Reaction Type | Product Type | Application Area | Reference |

| Chiral (1R,2R)-cyclohexane-1,2-diamine scaffold | Acylation, sulfonation, reductive alkylation, arylation | Bifunctional noncovalent organocatalysts | Asymmetric catalysis | mdpi.com |

| 1,2-Diamine core | Modification of geranylamine (B3427868) or adamantane (B196018) moieties | Novel chemicalbook.comCurrent time information in Bangalore, IN.-diamines | Antituberculosis agents | nih.gov |

| Indole core | Coupling with diamine moieties | Indole-diamine conjugates | Organocatalysis | mdpi.com |

| This compound dihydrochloride (B599025) | - | - | Research compound | shachemlin.com |

N-Alkylation and N-Arylation

N-Alkylation and N-arylation reactions are fundamental methods for introducing alkyl and aryl groups onto the nitrogen atoms of this compound, thereby modifying its steric and electronic properties. These transformations can yield a variety of secondary and tertiary amine derivatives.

N-Alkylation involves the reaction of the diamine with an alkylating agent, such as an alkyl halide. The reactivity of the primary versus the secondary amine can be influenced by reaction conditions. For instance, methylation can lead to derivatives like N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine. nih.gov Another approach is reductive amination, where a carbonyl compound (an aldehyde or ketone) is reacted with the amine in the presence of a reducing agent. A documented synthesis of this compound itself utilizes this method, reacting ethylenediamine with cyclopentanone in the presence of sodium cyanoborohydride. chemicalbook.com This same principle can be applied to further alkylate the resulting primary amine. More complex alkyl groups can also be introduced; for example, N1,N1-dibenzyl-1-cyclopentylethane-1,2-diamine has been synthesized, demonstrating the attachment of benzyl (B1604629) groups. researchgate.net

N-Arylation of diamines is a powerful tool for creating ligands used in catalysis. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a common method. organic-chemistry.org This reaction typically involves coupling the amine with an aryl halide (iodide or bromide) in the presence of a copper catalyst and a suitable ligand. organic-chemistry.org While specific examples detailing the N-arylation of this compound are not prevalent, the general methodology is well-established for a wide range of amines and N-heterocycles using diamine ligands. organic-chemistry.orgescholarship.org This suggests that this compound can serve as a substrate in similar catalytic systems to produce N-aryl derivatives.

Table 1: Examples of N-Alkylation and Potential N-Arylation of Diamines

| Reaction Type | Amine Substrate | Reagent(s) | Product |

|---|---|---|---|

| N-Methylation | This compound | Methylating Agent (e.g., CH₃I) | N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine nih.gov |

| N-Benzylation | Cyclopentylethylenediamine derivative | Benzylating Agent | N1,N1-dibenzyl-1-cyclopentylethane-1,2-diamine researchgate.net |

Formation of Schiff Base Ligands

Schiff bases are compounds containing a carbon-nitrogen double bond (imine or azomethine group) and are readily synthesized through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). ekb.egumt.edu.pk The primary amine group of this compound is available to participate in this reaction, leading to the formation of Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide array of metal ions. researchgate.netscirp.org

The synthesis is typically a one-step process, often carried out in a solvent like ethanol (B145695) or methanol, and may be catalyzed by a small amount of acid. ekb.egresearchgate.net By reacting this compound with different aldehydes and ketones, a library of Schiff base derivatives can be generated. The properties of the resulting ligand, such as its electronic nature, stability, and the coordination geometry of its metal complexes, can be fine-tuned by selecting a carbonyl compound with specific functional groups. researchgate.net For example, using salicylaldehyde (B1680747) or its derivatives would result in a tridentate ligand capable of coordinating to a metal center through the imine nitrogen, the secondary amine nitrogen, and the phenolic oxygen.

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Reaction Type | Product Functional Group |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Condensation | Imine (-CH=N-) |

Other Functional Group Transformations

Beyond N-alkylation and Schiff base formation, the amine groups of this compound and its dihydrochloride salt can undergo several other important transformations.

Acylation: The amine groups can react with acylating agents like acyl chlorides or acid anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base would yield an N-acetylated derivative. orgsyn.org This reaction can be used to protect one of the amine groups or to introduce new functionalities.

Oxidation: The amine groups can be oxidized using various oxidizing agents. Depending on the reagent and reaction conditions, oxidation can lead to the formation of amides or nitriles. smolecule.com

Reduction: While the diamine itself is a product of reduction, further reductive transformations can be applied to its derivatives. For instance, the reduction of an amide derivative formed via acylation would yield a corresponding tertiary amine. smolecule.com

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles. smolecule.com For instance, reacting the diamine with alkyl halides can lead to mono- or di-substituted products, as discussed in the N-alkylation section.

These transformations highlight the versatility of this compound as a scaffold for creating a wide range of derivatives through standard organic synthesis methods.

Table 3: Summary of Other Functional Group Transformations

| Reaction Type | Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Amides or nitriles smolecule.com |

| Reduction (of amide derivative) | Lithium aluminum hydride, sodium borohydride | Tertiary amines smolecule.com |

Coordination Chemistry of N1 Cyclopentylethane 1,2 Diamine

Ligand Design Principles and Chelation Properties

The efficacy of a ligand in forming stable coordination complexes is governed by several key principles, including its ability to form chelate rings and the steric and electronic nature of its constituent groups.

N1-Cyclopentylethane-1,2-diamine is a bidentate ligand, meaning it possesses two donor atoms capable of coordinating to a single central metal ion. libretexts.org In this case, the two nitrogen atoms of the diamine backbone each have a lone pair of electrons that can be donated to form coordinate covalent bonds with a metal center. atamanchemicals.com This mode of coordination results in the formation of a stable five-membered chelate ring, consisting of the metal ion, the two nitrogen donor atoms, and the two carbon atoms of the ethane (B1197151) backbone. The formation of such a chelate ring is entropically favored over the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect. This effect leads to enhanced thermodynamic stability of the resulting metal complex.

The general structure of a metal complex with a bidentate diamine ligand is depicted in the formation of a stable five-membered ring. This ring structure is a common and stabilizing feature in coordination chemistry.

The cyclopentyl group attached to one of the nitrogen atoms of the ethane-1,2-diamine backbone exerts significant steric and electronic influences on the coordination properties of the ligand.

Electronic Influences: The cyclopentyl group is an alkyl group and is generally considered to be electron-donating through an inductive effect. This electron-donating nature increases the electron density on the adjacent nitrogen atom, enhancing its basicity and its ability to donate its lone pair to a metal center. orientjchem.orgescholarship.org This can lead to the formation of stronger metal-ligand bonds compared to unsubstituted ethane-1,2-diamine. The electronic properties of the ligand, in turn, influence the electronic properties of the metal center, which can affect its redox potential and reactivity. orientjchem.org

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their composition and structure.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands, including diamines. scirp.org The synthesis of transition metal complexes with this compound would likely proceed by mixing the ligand with a salt of the desired transition metal (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, etc.) in a solvent like ethanol (B145695) or methanol (B129727). nih.govbingol.edu.tr The stoichiometry of the resulting complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) would depend on the metal ion, its preferred coordination number, and the reaction conditions. nih.gov For example, a metal ion that favors an octahedral geometry might coordinate to three bidentate ligands to achieve a coordination number of six. rsc.org

Characterization of these complexes would involve techniques such as elemental analysis to confirm the empirical formula, and spectroscopic methods like infrared (IR) and UV-Visible spectroscopy to probe the coordination environment. scirp.org

While less common than transition metal complexes, main group metals can also form stable coordination compounds, particularly with chelating ligands. rsc.org The synthesis of main group metal complexes with this compound would be analogous to that of transition metal complexes, involving the reaction of the ligand with a main group metal salt (e.g., of zinc, cadmium, or tin). rsc.orgrsc.org The resulting complexes often exhibit geometries that can be predicted by VSEPR theory. The characterization would similarly rely on elemental analysis and spectroscopic techniques. rsc.org

Spectroscopic and Structural Analysis of this compound Metal Complexes

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the N-H and C-N stretching frequencies. Upon coordination, the N-H stretching vibration is expected to shift, typically to a lower frequency, due to the donation of the nitrogen lone pair to the metal, which weakens the N-H bond. orientjchem.org Similarly, the C-N stretching frequency may also shift upon complexation. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) bonds. arabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with d10 metal ions like Zn(II) or Cd(II)), NMR spectroscopy provides detailed information about the structure of the ligand in the coordinated state. The chemical shifts of the protons on the cyclopentyl group and the ethane backbone would be expected to change upon coordination to a metal. orientjchem.org ¹H and ¹³C NMR can confirm the binding of the ligand and provide information about the symmetry of the complex in solution.

Below are interactive tables with representative spectroscopic and structural data for analogous N-substituted diamine complexes. It is crucial to note that this data is for illustrative purposes and does not represent experimentally determined values for complexes of this compound.

Table 1: Representative Infrared Spectral Data for Analogous Diamine Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |

| ν(N-H) | ~3350 | ~3250 |

| ν(C-N) | ~1090 | ~1070 |

| ν(M-N) | - | ~450-550 |

Data is hypothetical and based on typical shifts observed for coordinated diamines. orientjchem.orgarabjchem.org

Table 2: Representative Structural Data for a Hypothetical [M(this compound)₂Cl₂] Complex from X-ray Crystallography

| Parameter | Expected Value |

| M-N Bond Length | ~2.0 - 2.2 Å |

| N-M-N Bite Angle | ~80 - 85° |

| M-Cl Bond Length | ~2.2 - 2.5 Å |

Data is hypothetical and based on typical values for octahedral transition metal complexes with bidentate diamine ligands. nih.gov

X-ray Crystallography Studies

Currently, there are no published X-ray crystallography studies for any metal complexes of this compound. Such studies would be essential to definitively determine the three-dimensional structure of these complexes in the solid state. Key information that would be obtained from X-ray crystallography includes:

Coordination Geometry: Determining the arrangement of the ligand and any other co-ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: Providing precise measurements of the metal-ligand bond distances and the angles within the coordination sphere. This data is crucial for understanding the nature and strength of the coordination bonds.

Conformation of the Ligand: Elucidating the conformation of the cyclopentyl group and the ethylenediamine (B42938) backbone upon coordination.

Crystal Packing: Understanding the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

A data table for crystallographic parameters would typically be presented as follows, but is currently unavailable for this compound complexes.

| Parameter | [M(this compound)Xn] |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| V (ų) | Data not available |

| Z | Data not available |

| M-N bond lengths (Å) | Data not available |

| N-M-N bond angles (°) | Data not available |

Nuclear Magnetic Resonance (NMR) and other Spectroscopic Techniques

While a ¹H NMR spectrum for the free this compound ligand has been documented, there is a notable absence of NMR or other spectroscopic data for its coordination complexes. Spectroscopic techniques are vital for characterizing these complexes in solution and providing insights into their electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR studies would show shifts in the signals of the ligand's protons and carbons upon coordination to a metal ion, confirming the binding of the ligand.

For diamagnetic complexes, the magnitude and direction of these shifts can provide information about the coordination environment.

For paramagnetic complexes, NMR can be more complex but can yield valuable information about the electronic structure and magnetic properties.

Infrared (IR) Spectroscopy:

Changes in the vibrational frequencies of the N-H and C-N bonds of the ligand upon coordination would be observed, providing evidence of metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy:

This technique would be used to study the electronic transitions within the metal complexes, such as d-d transitions for transition metal complexes, which are responsible for their color. The position and intensity of these bands can give clues about the coordination geometry.

A representative data table for spectroscopic data is provided below, which remains to be populated by future research.

| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | UV-Vis (λmax, nm) |

| [M(this compound)Xn] | Data not available | Data not available | Data not available | Data not available |

Theoretical and Computational Studies of Coordination Geometries and Electronic Structures

There are currently no theoretical or computational studies focused on the coordination geometries and electronic structures of this compound complexes. Such studies, often employing methods like Density Functional Theory (DFT), would complement experimental findings and provide deeper understanding of:

Optimized Geometries: Predicting the most stable three-dimensional structures of the complexes, which can be compared with experimental data from X-ray crystallography if it were available.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO-LUMO gaps), and atomic charges. This information is key to understanding the reactivity and bonding within the complexes.

Spectroscopic Predictions: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

Catalytic Applications of N1 Cyclopentylethane 1,2 Diamine Derivatives

Role as Chiral Ligands in Asymmetric Catalysis

The development of effective chiral ligands is fundamental to modern asymmetric catalysis, enabling the synthesis of single-enantiomer compounds, which is crucial in fields like pharmaceuticals and agrochemicals. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov

N1-Cyclopentylethane-1,2-diamine and its derivatives serve as valuable chiral backbones for the design of such ligands. rsc.orgresearchgate.net Their utility stems from the rigid cyclopentyl group and the two nitrogen atoms which can be functionalized to fine-tune the steric and electronic properties of the resulting catalyst. rsc.org These diamines are often used in combination with transition metals like ruthenium, rhodium, and iridium to form highly active and selective catalysts. ajchem-b.com The collaboration between a chiral diamine and another ligand, such as a diphosphine, within a metal complex—a concept pioneered by Noyori with his Ru(II)-bisphosphine-diamine catalysts—has become a powerful strategy in catalyst design. ajchem-b.comnih.gov

Asymmetric hydrogenation is a key reaction for producing chiral alcohols from prochiral ketones and related substrates. wikipedia.org Ruthenium complexes incorporating chiral diamine ligands are particularly effective for this transformation. ajchem-b.com While specific data for catalysts derived directly from this compound are not extensively documented, the performance of analogous 1,2-diamine systems provides a strong indication of their potential. For instance, the celebrated Noyori-type catalysts, which pair a chiral diphosphine like BINAP with a chiral 1,2-diamine such as 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN), are highly efficient for the hydrogenation of a wide array of ketones and imines. nih.govacs.org

These catalysts operate via a metal-ligand bifunctional mechanism, where an N-H group on the diamine ligand and the metal-hydride participate in the hydrogen transfer to the carbonyl substrate. ajchem-b.com The stereochemical outcome is dictated by the specific chirality of both the diphosphine and the diamine ligand. Given the structural similarities, it is anticipated that ruthenium complexes of this compound derivatives would also catalyze these reactions with high efficiency and enantioselectivity.

Table 1: Representative Asymmetric Hydrogenation using Chiral Diamine/Ru Catalysts This table illustrates the performance of well-known chiral diamine catalysts analogous to this compound systems.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru(II)-Xyl-Phanephos-DPEN | Aromatic Ketones | Chiral Alcohols | 98-99.5% | ajchem-b.com |

| Ru(II)-BINAP-DAIPEN | Amino Ketones | Chiral Amino Alcohols | up to 99.8% | sigmaaldrich.com |

| Ru/TsDPEN | Quinolines | Chiral Tetrahydroquinolines | High | ajchem-b.com |

| Ru(II)-NHC-Diamine | Isocoumarins | Chiral Dihydroisocoumarins | up to 98.5:1.5 e.r. | nih.gov |

The formation of C-C and C-N bonds is central to organic synthesis for building molecular complexity. nih.govmdpi.com Chiral diamine ligands have found application in a variety of these transformations, including cross-coupling reactions. The Ullmann-type cross-coupling, which forms C-N and C-O bonds using copper catalysts, can be significantly improved by using diamine ligands. tcichemicals.com These ligands accelerate the reaction, allowing it to proceed at room temperature, and expand the substrate scope. tcichemicals.com For example, N,N'-dimethylcyclohexane-1,2-diamine has been used in copper-catalyzed N-arylation reactions. escholarship.org

While direct applications of this compound in well-known C-C cross-couplings like Suzuki or Heck reactions are not widely reported, its structural features make it a promising candidate ligand. Bifunctional organocatalysts derived from chiral diamines, such as (1R,2R)-cyclohexane-1,2-diamine, have been developed for Michael additions, a key C-C bond-forming reaction. mdpi.com These catalysts often utilize one of the amine functionalities to activate the substrate while the other positions the reactants. mdpi.com

Similarly, asymmetric Mannich reactions, which form a C-C bond to create β-amino carbonyl compounds, can be catalyzed by metal complexes of chiral ligands. The development of chiral 1,2-diamine derivatives has been instrumental in synthesizing anti-1,2-diamine products through copper(I)-catalyzed additions of ketimines to aldimines. nih.gov

Table 2: Examples of Asymmetric C-C and C-N Bond Formation with Chiral Diamine Ligands

| Reaction Type | Catalyst System | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ullmann C-N Coupling | Cu/Benzene-1,2-diamine derivative | Aryl Halide + Amine → Aryl Amine | N/A (Focus on rate/yield) | tcichemicals.com |

| Michael Addition | (1R,2R)-cyclohexane-1,2-diamine organocatalyst | Acetylacetone + Nitrostyrene | up to 41% ee | mdpi.com |

| α-Addition to Imines | Cu(I)/Chiral Ligand | Ketimine + Aldimine → anti-1,2-diamine | High dr and ee | nih.gov |

| Buchwald-Hartwig Amination | Pd/tBuXPhos | Aryl Bromide + Amine → Aryl Amine | N/A (Used in chemoenzymatic cascade) | escholarship.org |

The versatility of chiral diamine ligands extends beyond hydrogenation and cross-coupling. They are employed in a broad spectrum of enantioselective reactions. For instance, chiral diamine derivatives are used as scaffolds for ligands in hydrosilylation reactions, providing access to chiral alcohols from ketones. sigmaaldrich.com They have also been explored in cycloaddition reactions, such as the (4+3) annulation of cyclopropanes with azadienes to create seven-membered rings with high diastereoselectivity. epfl.ch

Mechanisms of Catalysis Involving this compound Ligands

Understanding the mechanism by which chiral catalysts operate is crucial for optimizing existing systems and designing new ones. For catalysts derived from this compound, the mechanism is intrinsically linked to the cooperative action of the metal center and the diamine ligand.

In many transition metal-catalyzed reactions, the catalytic cycle involves a series of well-defined steps, including oxidative addition, ligand exchange, migratory insertion, and reductive elimination. For the Noyori-type asymmetric hydrogenation of ketones, the catalytic cycle is particularly well-studied. The active catalyst is typically a ruthenium hydride species containing both a diphosphine and a diamine ligand. nih.gov The cycle is believed to proceed through an outer-sphere mechanism where the substrate is not directly coordinated to the metal center. wikipedia.org Instead, the ketone interacts with the N-H group of the diamine ligand through hydrogen bonding, which activates it towards reduction by the ruthenium-hydride. The transfer of both the N-H proton and the metal-hydride to the carbonyl group occurs in a concerted fashion through a six-membered pericyclic transition state. ajchem-b.com Stoichiometric experiments and computational studies have helped to identify key intermediates and propose detailed catalytic cycles. nih.gov

In cross-coupling reactions like the Ullmann reaction, the diamine ligand coordinates to the copper center, forming an active species that is more reactive towards oxidative addition with the aryl halide. tcichemicals.com The resulting complex then undergoes reaction with the nucleophile (e.g., an amine) and subsequent reductive elimination to yield the product and regenerate the catalyst. tcichemicals.com

The chiral scaffold of the diamine ligand is the primary source of stereochemical control. The rigid and well-defined three-dimensional structure of the cyclopentyl group in this compound creates a "chiral pocket" around the metal's active site. This steric environment forces the incoming substrate to adopt a specific orientation to minimize steric hindrance.

This enforced orientation ensures that the reactants approach each other from a preferred trajectory, leading to the formation of one enantiomer of the product selectively. The diamine scaffold dictates the facial selectivity of the attack on a prochiral substrate. In the hydrogenation of ketones, the diamine framework, in concert with the chiral diphosphine, stabilizes the favored transition state, lowering its energy relative to the transition state that would lead to the other enantiomer. This energy difference is what determines the enantiomeric excess of the reaction. The N-H functionality of the diamine not only participates in the hydrogen transfer but also acts as a crucial stereodirecting element by anchoring the substrate in a specific conformation via hydrogen bonding. ajchem-b.comacs.org

Organocatalysis Utilizing this compound Derivatives

The structural motif of a 1,2-diamine, such as that in this compound, offers a versatile platform for the design of organocatalysts. The presence of two nitrogen atoms—one primary and one secondary—allows for multiple modes of activation and interaction with substrates. The cyclopentyl group on one of the nitrogen atoms introduces a specific steric and electronic environment that can be crucial for achieving high levels of stereocontrol in asymmetric reactions.

Organocatalysis driven by diamine derivatives often relies on the formation of key intermediates that modulate the reactivity of carbonyl compounds. researchgate.netnii.ac.jp The primary amine can form covalent intermediates with carbonyls, while the adjacent secondary amine, often after protonation, can act as a directing group or a source of hydrogen bonding, creating a well-defined chiral environment around the reaction center.

Enamine Catalysis

Enamine catalysis is a powerful strategy for the α-functionalization of aldehydes and ketones. researchgate.netprinceton.edu This mode of activation involves the reaction of a primary or secondary amine catalyst with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the α-functionalized carbonyl product.

For this compound derivatives to be effective in enamine catalysis, the primary amine would typically be the site of enamine formation with a carbonyl substrate. The chirality of the molecule, influenced by the cyclopentyl group and any other substituents, would then direct the approach of the electrophile to one face of the enamine, leading to an enantiomerically enriched product.

While specific studies detailing the use of this compound in enamine catalysis are not extensively reported in peer-reviewed literature, the principles of related systems suggest its potential. For instance, derivatives of 1,2-diamines are known to catalyze a variety of enamine-mediated reactions. The cyclopentyl moiety could offer a unique steric profile compared to more commonly used cyclohexyl or linear alkyl groups, potentially leading to different selectivity profiles in reactions such as Michael additions, aldol (B89426) reactions, and α-alkylations.

Table 1: Hypothetical Application of this compound Derivative in Enamine Catalysis

| Reaction Type | Substrates | Catalyst | Potential Outcome |

| Michael Addition | Propanal and Nitrostyrene | Chiral this compound derivative | Enantioselective formation of γ-nitroaldehyde |

| Aldol Reaction | Acetone and 4-Nitrobenzaldehyde | Chiral this compound derivative | Enantioselective formation of a β-hydroxy ketone |

This table represents a conceptual application based on established principles of enamine catalysis, pending specific experimental validation for this compound derivatives.

Imine Catalysis

Iminium ion catalysis is a complementary activation mode to enamine catalysis, primarily used for the functionalization of α,β-unsaturated aldehydes and ketones. researchgate.net In this approach, a chiral primary or secondary amine catalyst condenses with an α,β-unsaturated carbonyl to form a positively charged iminium ion. This activation lowers the LUMO of the carbonyl system, rendering the β-position more electrophilic and susceptible to attack by a nucleophile.

In the context of this compound, the primary amine could form an iminium ion with an α,β-unsaturated aldehyde. The adjacent chiral center and the cyclopentyl group would then effectively shield one face of the iminium ion, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemical outcome of the reaction.

Reactions that could potentially be catalyzed by this compound derivatives via iminium ion formation include Diels-Alder reactions, Friedel-Crafts alkylations, and conjugate additions of various nucleophiles. The specific stereochemical outcome would be highly dependent on the absolute configuration of the catalyst and the nature of the substrates involved.

Table 2: Potential Iminium-Mediated Reactions with this compound Derivatives

| Reaction Type | Substrates | Catalyst | Potential Outcome |

| Diels-Alder | Acrolein and Cyclopentadiene | Chiral this compound derivative | Enantioselective formation of an endo-cycloadduct |

| Conjugate Addition | Crotonaldehyde and Dimethyl malonate | Chiral this compound derivative | Enantioselective formation of a Michael adduct |

This table illustrates potential applications based on the principles of iminium catalysis. Specific experimental data for this compound derivatives is required for confirmation.

The exploration of this compound and its derivatives in organocatalysis presents an opportunity to expand the toolkit of chiral catalysts. Further research is necessary to synthesize various derivatives, evaluate their catalytic activity in a range of asymmetric transformations, and elucidate the precise mechanistic details that govern their stereoselectivity. Such studies would contribute to a deeper understanding of how the interplay of steric and electronic factors in the catalyst structure dictates the outcome of organocatalytic reactions.

Applications in Supramolecular Chemistry and Materials Science

N1-Cyclopentylethane-1,2-diamine as a Building Block for Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. While diamines are a crucial class of building blocks in this field, research specifically employing this compound for the construction of such architectures is not present in the surveyed literature.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of these materials are highly dependent on the geometry and functionality of the organic linkers. Diamines can function as ligands, either directly or after modification, to bridge metal centers. However, a search for MOFs or coordination polymers specifically synthesized using this compound as the organic linker or a precursor did not yield any specific examples, structural data, or research findings. General principles suggest that a diamine like this compound could potentially coordinate with metal centers, but documented instances of this are not available.

Discrete Supramolecular Assemblies

Discrete supramolecular assemblies are well-defined, non-polymeric structures formed through the self-assembly of a specific number of molecular components. These can include capsules, cages, and other complex architectures driven by interactions like hydrogen bonding or metal coordination. While various diamines are utilized in forming such assemblies, there is no specific research available that documents the use of this compound as a component in the formation of discrete supramolecular structures.

Functional Materials Derived from this compound

The development of functional materials relies on incorporating specific chemical moieties to impart desired properties. The dual amine functionality of this compound makes it a theoretical candidate for integration into various material backbones.

Incorporation into Polymer Backbones (e.g., Polyamides)

Polyamides are polymers characterized by repeating amide linkages (-CO-NH-). They are typically synthesized through the condensation polymerization of a diamine and a dicarboxylic acid (or its derivative). The properties of the resulting polyamide, such as thermal stability and mechanical strength, are directly influenced by the structure of the diamine and diacid monomers.

While the synthesis of polyamides from various aliphatic and aromatic diamines is extensively documented, there are no specific studies, research findings, or data tables available that describe the polymerization of this compound with any dicarboxylic acid to form a polyamide. Consequently, no data on the properties or performance of such a hypothetical polyamide can be presented.

Design of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often at the nanoscale, to create materials with synergistic or novel functionalities. These can be formed through methods like the sol-gel process, where organic molecules are covalently bonded to or physically entrapped within an inorganic matrix (e.g., silica). The amine groups of this compound could theoretically be functionalized (e.g., with silane (B1218182) coupling agents) to allow for covalent incorporation into an inorganic network. However, a thorough search of scientific databases reveals no published research or specific examples where this compound has been used in the design or synthesis of such hybrid materials.

Reactivity and Mechanistic Studies of N1 Cyclopentylethane 1,2 Diamine

Amine Reactivity in Organic Transformations

The reactivity of N1-Cyclopentylethane-1,2-diamine is primarily dictated by the lone pairs of electrons on its two nitrogen atoms, which confer both nucleophilic and basic properties to the molecule. The presence of a primary amine (-NH2) and a secondary amine (-NH-cyclopentyl) provides two distinct sites for chemical reactions.

Nucleophilic Reactivity Profiles

As nucleophiles, the nitrogen atoms of this compound can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to a variety of organic transformations.

Expected Nucleophilic Behavior:

Primary Amine (-NH2): This group is generally more sterically accessible and is expected to be the more reactive nucleophile in many reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

Secondary Amine (-NH-cyclopentyl): The cyclopentyl group introduces steric hindrance around the secondary nitrogen, which may reduce its nucleophilicity compared to the primary amine. However, it is still expected to participate in nucleophilic reactions, particularly with less sterically demanding electrophiles.

The differential reactivity of the two amine groups could be exploited for selective functionalization under carefully controlled reaction conditions.

Basicity and Protonation Behavior in Various Solvents

The basicity of this compound arises from the ability of its nitrogen atoms to accept protons. The cyclopentyl group, being an electron-donating alkyl group, is expected to increase the electron density on the secondary nitrogen, thereby enhancing its basicity relative to a simple secondary amine.

The protonation behavior of this compound in different solvents would be influenced by the solvent's polarity and its ability to solvate the resulting ammonium (B1175870) ions. In protic solvents, hydrogen bonding would play a significant role in stabilizing the protonated species. It is anticipated that there would be two distinct pKa values corresponding to the protonation of each nitrogen atom.

| Amine Group | Expected Basicity | Factors Influencing Basicity |

| Primary (-NH2) | Moderately Basic | Standard basicity of a primary alkylamine. |

| Secondary (-NH-cyclopentyl) | More Basic | The electron-donating nature of the cyclopentyl group increases electron density on the nitrogen. |

Stereochemical Aspects of Reactions Involving this compound

This compound possesses a stereocenter at the carbon atom of the ethylenediamine (B42938) backbone to which the cyclopentyl group is attached, assuming the cyclopentyl group is not symmetrically substituted. This inherent chirality, if the compound is resolved into its enantiomers, would make it a valuable ligand in asymmetric catalysis. The cyclopentyl group would create a specific chiral environment around a metal center, which could influence the stereochemical outcome of a catalyzed reaction, leading to the preferential formation of one enantiomer of the product. The steric bulk of the cyclopentyl group would play a crucial role in directing the approach of reactants to the catalytic center.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity and mechanistic details of molecules like this compound in the absence of extensive experimental data.

Density Functional Theory (DFT) Calculations for Energetic Profiles

Density Functional Theory (DFT) calculations could be employed to model the energetic profiles of reactions involving this compound. Such calculations would allow for the determination of the activation energies of various reaction pathways, providing insights into the kinetic and thermodynamic favorability of different transformations. For instance, DFT could be used to compare the energy barriers for nucleophilic attack by the primary versus the secondary amine, thereby predicting the regioselectivity of a reaction.

Molecular Dynamics Simulations of Interactions and Conformations

Molecular dynamics (MD) simulations could be utilized to study the dynamic behavior of this compound and its interactions with other molecules in a simulated environment. MD simulations would provide a detailed picture of the conformational landscape of the molecule, revealing the preferred spatial arrangements of the cyclopentyl group relative to the ethylenediamine backbone. Furthermore, these simulations could model the interactions of the diamine with solvent molecules and its binding to a metal center in a catalytic complex, offering insights into the structural factors that govern its reactivity and stereochemical influence.

Future Directions and Emerging Research Areas

Development of Novel N1-Cyclopentylethane-1,2-diamine-Based Ligands with Enhanced Performance

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial in pharmaceuticals and fine chemicals. While research on ligands derived from this compound is still in its nascent stages, the well-established success of structurally similar 1,2-diamines, such as trans-1,2-diaminocyclohexane and trans-cyclopentane-1,2-diamine, provides a strong rationale for its potential. nih.govrsc.org

Researchers are anticipated to focus on synthesizing a variety of derivatives by modifying the amino groups of this compound. These modifications could include the introduction of aryl, alkyl, or silyl (B83357) groups, as well as the incorporation of phosphine (B1218219) or sulfonyl functionalities. Such derivatization allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is critical for achieving high catalytic activity and enantioselectivity.

For instance, based on the performance of (R,R)-1,2-diaminocyclohexane-based chiral PNNP and SNNS tetradentate ligands in the asymmetric hydrogenation of ketones, similar ligand architectures incorporating the this compound scaffold are expected to be explored. rsc.org The cyclopentyl group's distinct conformational flexibility compared to a cyclohexane (B81311) ring may offer unique stereochemical control in metal-catalyzed reactions.

Table 1: Potential this compound-Based Ligand Architectures and Their Target Applications

| Ligand Type | Potential Functional Groups | Target Catalytic Application | Expected Benefit of Cyclopentyl Moiety |

| Chiral Diamine | N-Aryl, N-Alkyl | Asymmetric Hydrogenation, Michael Addition | Unique Stereochemical Influence |

| PNNP Ligand | Phosphine, Pyridyl | Asymmetric Hydrogenation of Ketones | Enhanced Metal Coordination and Activity |

| SNNS Ligand | Thioether, Imine | Asymmetric Hydrogenation | Modified Electronic Properties |

| Organocatalyst | Thiourea, Squaramide | Asymmetric Michael Addition | Non-covalent Interaction Tuning |

Exploration of New Catalytic Transformations and Reaction Scope

The application of this compound and its derivatives is poised to expand beyond established catalytic methods. While its analogues have shown great promise in asymmetric hydrogenation and Michael additions, future research will likely venture into a broader array of catalytic transformations. rsc.orgrsc.org

One promising area is the development of catalysts for carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in organic synthesis. The use of this compound-derived ligands in reactions such as allylic alkylations, aldol (B89426) reactions, and Diels-Alder reactions could lead to novel and efficient routes for the synthesis of complex molecules.

Furthermore, the unique electronic and steric properties imparted by the cyclopentyl group may enable catalytic cycles that are inaccessible with other diamine ligands. This could lead to the discovery of entirely new catalytic transformations or significantly improve the efficiency and selectivity of existing ones. For example, its use as a directing group in C-H activation/functionalization reactions presents an exciting avenue for future exploration.

Integration into Advanced Material Systems for Specific Applications

The bifunctional nature of this compound, with its reactive amine groups and hydrocarbon scaffold, makes it an attractive candidate for incorporation into advanced material systems.

Functionalized Polymers: The diamine can be polymerized or grafted onto polymer backbones to create functional materials with tailored properties. mdpi.com For instance, polymers incorporating this compound could find use as chiral stationary phases in chromatography for the separation of enantiomers, or as scavengers for heavy metal ions in environmental remediation.

Metal-Organic Frameworks (MOFs): The diamine can serve as a linker or a modifying agent in the synthesis of Metal-Organic Frameworks (MOFs). wikipedia.orgresearchgate.netsamipubco.commdpi.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. Incorporating this compound into the MOF structure could introduce chirality, catalytic sites, or specific binding sites for targeted applications. The synthesis of MOFs from edible, natural products has also been reported, opening avenues for biocompatible materials. researchgate.net

Table 2: Potential Applications of this compound in Advanced Materials

| Material System | Role of this compound | Potential Application |

| Functionalized Polymers | Monomer or Grafting Agent | Chiral Separation, Metal Ion Scavenging |

| Metal-Organic Frameworks (MOFs) | Linker or Functionalizing Agent | Asymmetric Catalysis, Gas Separation, Drug Delivery |

| Surface Modifiers | Coupling Agent | Improved Adhesion, Biocompatible Coatings |

Interdisciplinary Research Applications of this compound

The versatility of this compound extends beyond traditional chemistry into various interdisciplinary research fields.

Medicinal Chemistry: Substituted ethylenediamines have been investigated for their potential as therapeutic agents. google.com Notably, derivatives of this scaffold have been explored as anti-tubercular drugs and as modulators of cryptochrome, a protein involved in circadian rhythms. google.com The cyclopentyl group can modulate the lipophilicity and metabolic stability of a drug candidate, making this compound a valuable building block in drug discovery. smolecule.com The 1,2,3-triazole ring, which can be synthesized from precursors containing diamine functionalities, is a known bioisostere used in medicinal chemistry to improve the pharmacological properties of molecules. unimore.itresearchgate.net

Biomimetic Catalysis: The structure of this compound can be incorporated into catalysts that mimic the active sites of enzymes. chemrxiv.org This approach, known as biomimetic catalysis, aims to replicate the high efficiency and selectivity of biological catalysts in synthetic systems. Chiral diamines are key components in many of these biomimetic catalysts, and the unique properties of the cyclopentyl group could lead to novel and highly effective enzyme mimics.

Q & A

Q. What are the recommended synthetic routes for N1-Cyclopentylethane-1,2-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step alkylation or reductive amination protocols. For example, cyclopropyl or benzyl derivatives (structural analogs) are synthesized via nucleophilic substitution using brominated precursors under inert atmospheres . Optimization includes:

- Temperature : Maintain 0–5°C during amine coupling to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalysts : Use Pd/C or Raney nickel for selective hydrogenation .

Table 1 : Yield optimization for analogs:

| Precursor | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Bromophenyl | DMF | Pd/C | 78 |

| Chlorophenyl | THF | Raney Ni | 65 |

Q. How should researchers characterize the structural and purity attributes of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm stereochemistry and substitution patterns (e.g., cyclopentyl protons appear as multiplet peaks at δ 1.2–2.0 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 169.2) .

- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer : Conduct in vitro assays to evaluate neuroprotective or antimicrobial activity:

- Neuroprotection : Expose neuronal cultures to oxidative stress (e.g., H₂O₂) and measure viability via MTT assay. Analogous compounds show 40–60% cell viability at 10 µM .

- Antimicrobial Screening : Use broth microdilution (MIC assay) against S. aureus or E. coli .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies (e.g., variable neuroprotection efficacy) may arise from stereochemical differences or assay conditions. Strategies include:

- Comparative Studies : Test enantiomers (e.g., (1R)- vs. (1S)-configurations) under standardized protocols .

- Dose-Response Analysis : Use Hill plots to quantify EC₅₀ values and identify non-linear effects .

Table 2 : Activity variation in analogs:

| Compound | Neuroprotection (%) | Antibacterial MIC (µg/mL) |

|---|---|---|

| N1-Cyclopentyl derivative | 55 | >100 |

| N1-Benzyl derivative | 72 | 25 |

Q. What strategies enhance catalytic or ligand efficiency in metal complexes using this diamine?

- Methodological Answer : The trans-cyclopentyl group improves steric bulk, favoring asymmetric induction in catalysis. To optimize:

- Ligand Design : Incorporate electron-withdrawing groups (e.g., CF₃) to stabilize metal-ligand bonds .

- Reaction Screening : Test Pd(II)/Cu(I) complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for ligand substitution .

Q. What computational methods predict interaction mechanisms with biological targets?

- Methodological Answer : Combine molecular docking and dynamics simulations:

- Docking : Use AutoDock Vina to model binding to GABA receptors (ΔG < -7 kcal/mol suggests strong affinity) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes .

- QM/MM : Calculate charge transfer in enzyme active sites (e.g., cytochrome P450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.